IDH-305

Catalog No.
S548862
CAS No.
1628805-46-8
M.F
C23H22F4N6O2
M. Wt
490.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
IDH-305

CAS Number

1628805-46-8

Product Name

IDH-305

IUPAC Name

(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one

Molecular Formula

C23H22F4N6O2

Molecular Weight

490.5 g/mol

InChI

InChI=1S/C23H22F4N6O2/c1-12-8-17(30-10-16(12)15-4-6-28-19(9-15)23(25,26)27)14(3)31-21-29-7-5-20(32-21)33-18(13(2)24)11-35-22(33)34/h4-10,13-14,18H,11H2,1-3H3,(H,29,31,32)/t13-,14-,18+/m0/s1

InChI Key

DCGDPJCUIKLTDU-SUNYJGFJSA-N

SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F

Solubility

Soluble in DMSO, not in water

Synonyms

IDH 305; IDH-305; IDH305.

Canonical SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)F

Isomeric SMILES

CC1=CC(=NC=C1C2=CC(=NC=C2)C(F)(F)F)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)[C@H](C)F

Description

The exact mass of the compound (4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one is 490.174 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

IDH-305 is a novel investigational compound developed as a selective inhibitor of mutant isocitrate dehydrogenase 1. It specifically targets the R132H and R132C mutations of the enzyme, which are commonly found in gliomas. By inhibiting these mutant forms, IDH-305 effectively reduces the production of 2-hydroxyglutarate, a metabolite associated with tumorigenesis in cancers harboring these mutations. The compound is characterized by its oral bioavailability and ability to penetrate the blood-brain barrier, making it particularly suitable for treating brain tumors such as gliomas .

That lead to the formation of its active pharmaceutical ingredient. While specific proprietary methods are not disclosed in public literature, general approaches for synthesizing similar compounds typically include:

  • Formation of Key Intermediates: Starting from simple organic molecules, intermediates are synthesized through various reactions such as alkylation and acylation.
  • Cyclization: Intermediates undergo cyclization reactions to form the core structure of IDH-305.
  • Functionalization: The final steps involve adding functional groups that enhance selectivity for mutant isocitrate dehydrogenase 1 and improve pharmacokinetic properties.

The precise details of these steps remain proprietary to the developing pharmaceutical company .

The biological activity of IDH-305 has been demonstrated through various preclinical and clinical studies. In vitro studies indicate that IDH-305 exhibits potent antiproliferative effects on glioma cell lines with mutant IDH1. In vivo studies using animal models showed that a single dose of IDH-305 could reduce tumor levels of 2-hydroxyglutarate by up to 95%, significantly impacting tumor growth dynamics . Clinical trials have reported that patients treated with IDH-305 exhibited measurable reductions in 2-hydroxyglutarate levels, correlating with tumor response .

IDH-305 is primarily being investigated for its therapeutic potential in treating gliomas associated with mutant isocitrate dehydrogenase 1. Its ability to selectively inhibit mutant forms of the enzyme makes it a promising candidate for targeted cancer therapy, aiming to improve patient outcomes by reducing tumor growth and altering metabolic pathways associated with cancer progression . Additionally, ongoing research may explore its application in other cancers where similar mutations are present.

Interaction studies are crucial for understanding how IDH-305 behaves in biological systems. Key findings include:

  • Metabolite Interactions: Studies have shown that treatment with IDH-305 alters levels of several metabolites linked to energy metabolism and oxidative stress, including glutamate and glutathione. This suggests that IDH-305 not only inhibits mutant enzyme activity but also impacts broader metabolic pathways within tumor cells .
  • Pharmacokinetics: Clinical trials have indicated that IDH-305 has a moderate interpatient variability in absorption and elimination half-life, typically ranging from 4 to 10 hours, which is important for dosing strategies in clinical settings .

Several compounds exhibit similar mechanisms or targets as IDH-305. Below is a comparison highlighting their uniqueness:

Compound NameTarget MutationMechanismUnique Features
IDH-305R132H/C (IDH1)Allosteric inhibitionHigh selectivity for mutant forms
EnasidenibR140Q (IDH2)Competitive inhibitionApproved for acute myeloid leukemia
IvosidenibR132C (IDH1)Competitive inhibitionApproved for acute myeloid leukemia
AG-881R132 (IDH1/IDH2)Dual inhibitionTargets both IDH1 and IDH2 mutations

IDH-305 stands out due to its selective action on specific mutations found predominantly in gliomas, whereas other compounds like Enasidenib and Ivosidenib target different mutations or types of cancer . This specificity may offer advantages in tailoring treatments based on individual patient profiles.

Key Synthetic Pathways for IDH-305

The synthesis of IDH-305, a potent and selective mutant isocitrate dehydrogenase 1 inhibitor, represents a sophisticated medicinal chemistry achievement involving multiple strategic transformations [1]. The compound belongs to the 3-pyrimidin-4-yl-oxazolidin-2-ones class of inhibitors and demonstrates exceptional selectivity for mutant IDH1 isoforms over wild-type enzymes [1] [2]. The synthetic route development focused on establishing efficient pathways for constructing both the oxazolidinone core and the complex bipyridine substituent system while maintaining precise stereochemical control throughout the synthesis [1] [3].

Oxazolidinone Core Synthesis

The oxazolidinone core synthesis of IDH-305 commences with methyl ester precursor 15, which undergoes a critical two-step transformation involving reduction and cyclization processes [1]. The initial reduction of the methyl ester is achieved using sodium borohydride in tetrahydrofuran at temperatures ranging from negative 25 degrees Celsius to room temperature [1] [3]. This reduction step is immediately followed by cyclization under basic conditions, employing sodium hydride and para-methoxybenzyl chloride in the presence of tetrabutylammonium iodide in dimethylformamide [1]. The reaction proceeds efficiently at temperatures from 0 degrees Celsius to room temperature over 16 hours, yielding the protected oxazolidinone intermediate 16 in an impressive 96% yield over the two-step sequence [1] [3].

The subsequent transformation involves the critical removal of the tert-butyl protecting group and installation of the fluorine substituent [1]. The tert-butyl group is removed using trifluoroacetic acid in dichloromethane at room temperature for 20 minutes, generating the corresponding hydroxyl intermediate [1] [3]. The fluorination step represents a pivotal transformation in the synthesis, utilizing perfluoro-1-butanesulfonyl fluoride in combination with triethylamine tris(hydrogen fluoride) complex as the fluorinating system [1] [12]. This fluorination methodology enables the efficient conversion of the hydroxyl group to the desired fluoroethyl substituent, providing compound 17 with high efficiency [1] [22].

The deprotection of the para-methoxybenzyl group is accomplished under acidic conditions, followed by nucleophilic aromatic substitution with 2,4-difluoropyrimidine [1]. This sequence yields the key intermediate 18 in 59% overall yield, representing the completed oxazolidinone core bearing the pyrimidine substituent [1] [3]. The oxazolidinone ring formation and functionalization sequence demonstrates the importance of protecting group strategies and selective transformations in complex heterocyclic synthesis [1] [5].

Transformation StepReagentsConditionsYield (%)
Ester reduction and cyclizationNaBH₄, NaH, PMBCl, TBAITHF, DMF, -25°C to rt96
Deprotection and fluorinationTFA, perfluoro-1-butanesulfonyl fluoride, NEt₃(HF)₃CH₂Cl₂, rtNot specified
PMB removal and SNAr2,4-difluoropyrimidineStandard conditions59

Bipyridine Substituent Functionalization

The bipyridine substituent functionalization represents a sophisticated approach to installing the complex amine side chain of IDH-305 [1]. The synthesis begins with amine precursor 19, which undergoes protection with tert-butoxycarbonyl group to facilitate subsequent transformations [1] [3]. The protected amine is then subjected to palladium-catalyzed cross-coupling reaction with (2-(trifluoromethyl)pyridin-4-yl)boronic acid, employing standard Suzuki coupling conditions [1] [15]. This cross-coupling reaction demonstrates the application of modern transition metal catalysis in the construction of complex bipyridine systems [15] [17].

The palladium-catalyzed coupling reaction utilizes established protocols for aryl-aryl bond formation, likely employing palladium(0) or palladium(II) catalysts in the presence of base and appropriate ligands [15] [17]. The reaction proceeds through the classical oxidative addition, transmetallation, and reductive elimination sequence characteristic of Suzuki coupling reactions [17]. Following the cross-coupling transformation, the tert-butoxycarbonyl protecting group is removed under acidic conditions to provide the deprotected amine intermediate 20 [1] [3].

The final coupling reaction between the oxazolidinone intermediate 18 and the bipyridine amine 20 is accomplished using diisopropylethylamine as base in dimethyl sulfoxide solvent [1] [21]. This coupling reaction yields IDH-305 (compound 13) in 28% yield, representing the culmination of the synthetic sequence [1] [18]. The modest yield in this final step reflects the challenges associated with coupling sterically demanding substrates and highlights areas for potential optimization in future synthetic developments [1] [5].

The bipyridine substituent installation strategy demonstrates the importance of orthogonal protecting group strategies and selective coupling methodologies in complex molecule synthesis [1] [15]. The use of palladium catalysis for the key carbon-carbon bond formation reflects modern synthetic chemistry approaches to constructing challenging biaryl systems [15] [17]. The overall synthetic sequence requires careful optimization of reaction conditions and protecting group manipulations to achieve the desired stereochemical and regiochemical outcomes [1] [5].

Stereochemical Control Strategies

Diastereoselective Fluorination

The diastereoselective fluorination in IDH-305 synthesis represents a critical stereochemical control element that significantly impacts the biological activity and selectivity profile of the final compound [1]. The fluorination reaction employs perfluoro-1-butanesulfonyl fluoride as the fluorinating agent in combination with triethylamine tris(hydrogen fluoride) complex, providing a mild and efficient method for installing the fluorine atom with precise stereochemical control [1] [12]. This fluorination methodology enables the selective formation of the desired diastereomer while avoiding the formation of unwanted stereoisomers that could compromise biological activity [1] [14].

The stereochemical outcome of the fluorination reaction is influenced by the existing chirality within the oxazolidinone framework, which provides facial selectivity during the fluorine installation process [1] [8]. The reaction proceeds through a mechanism involving the formation of a reactive intermediate that undergoes nucleophilic attack by fluoride ion from the less hindered face of the molecule [12] [24]. The triethylamine tris(hydrogen fluoride) complex serves as both a source of nucleophilic fluoride and as a mild acidic promoter for the reaction [12] [14].

The importance of stereochemical control in the fluorination step is demonstrated by the significant differences in biological activity observed between different diastereomers [1]. The examination of the C(1')-R diastereomer (compound 14) revealed substantial losses in both biochemical and cellular potency compared to the desired stereoisomer, emphasizing the critical nature of precise stereochemical control [1] [7]. Additionally, the undesired diastereomer exhibited reduced metabolic stability in rat microsomal assays, further highlighting the importance of achieving the correct stereochemical configuration [1] [8].

DiastereomerBiochemical IC₅₀ (μM)Cellular IC₅₀ (μM)Rat Microsomal Clᵢₙₜ (μL/min/mg)
IDH-305 (desired)0.0180.02445
C(1')-R diastereomer0.0730.316157

The diastereoselective fluorination methodology demonstrates the integration of stereochemical control strategies with efficient synthetic transformations [1] [12]. The success of this approach relies on the careful selection of fluorinating reagents and reaction conditions that favor the formation of the desired diastereomer while minimizing the formation of unwanted stereoisomers [12] [24]. The development of such stereoselective fluorination methods represents an important advancement in the synthesis of fluorinated pharmaceutical compounds [24] [25].

Chiral Resolution Techniques

The chiral resolution techniques employed in IDH-305 synthesis involve sophisticated analytical and preparative methods for achieving enantiomerically pure compounds [1]. The establishment of chirality preference on the C(4) position of the oxazolidinone ring and the S-configuration of the amine substituent represents a critical aspect of the synthetic strategy [1] [20]. These stereochemical requirements were established through systematic structure-activity relationship studies that demonstrated the superior biological activity of specific stereoisomers [1] [6].

The analytical determination of stereochemical purity utilizes chiral high-performance liquid chromatography methods capable of resolving enantiomeric compounds with high precision [8] [25]. These analytical techniques employ chiral stationary phases that provide differential retention times for different enantiomers, enabling accurate determination of enantiomeric excess values [25]. The chiral chromatographic methods are typically coupled with ultraviolet detection and circular dichroism detection systems to provide comprehensive stereochemical analysis [8] [25].

The preparative resolution of enantiomers may involve several complementary approaches, including chiral chromatographic separation, crystallization-based resolution methods, and stereoselective synthetic transformations [25]. The choice of resolution technique depends on factors such as the scale of synthesis, the availability of suitable chiral auxiliaries, and the efficiency of the separation process [10] [25]. In the context of IDH-305 synthesis, the stereoselective synthetic approach appears to be favored over resolution-based methods, as evidenced by the emphasis on diastereoselective transformations throughout the synthetic sequence [1] [8].

The importance of chiral resolution techniques extends beyond the immediate synthetic requirements to encompass the broader pharmaceutical development process [25]. The ability to prepare enantiomerically pure compounds is essential for accurate biological evaluation, regulatory compliance, and therapeutic efficacy [8] [25]. The development of efficient chiral resolution methods for IDH-305 represents an important contribution to the field of asymmetric synthesis and pharmaceutical chemistry [1] [10].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

490.17403661 g/mol

Monoisotopic Mass

490.17403661 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A791KH7YZW

Wikipedia

(4R)-4-[(1S)-1-fluoroethyl]-3-[2-[[(1S)-1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one

Dates

Modify: 2023-08-15
Discovery and Evaluation of Clinical Candidate IDH305, a Brain Penetrant Mutant IDH1 Inhibitor

Explore Compound Types